- Convenient access to 16-methylene and 16β-methyl corticosteroids by a novel transformation of geminal bis(phenylsulfinyl) intermediates, Tetrahedron Letters, 1992, 33(34), 4913-16
Cas no 910-99-6 (Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-)
910-99-6 structure
Product Name:Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-
Numero CAS:910-99-6
MF:C24H30O5
MW:398.492007732391
CID:808470
Update Time:2023-11-06
Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-
- 17,21-dihydroxy-16beta-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate
- 17-Hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione 21-acetate
- (16β)-21-(Acetyloxy)-17-hydroxy-16-methylpregna-1,4,9(11)-triene-3,20-dione (ACI)
- Pregna-1,4,9(11)-triene-3,20-dione, 17,21-dihydroxy-16β-methyl-, 21-acetate (6CI, 7CI, 8CI)
-
- Inchi: 1S/C24H30O5/c1-14-11-20-18-6-5-16-12-17(26)7-9-22(16,3)19(18)8-10-23(20,4)24(14,28)21(27)13-29-15(2)25/h7-9,12,14,18,20,28H,5-6,10-11,13H2,1-4H3/t14-,18+,20-,22-,23-,24-/m0/s1
- Chiave InChI: AAPZMQVULRVUEU-NZDAKWCRSA-N
- Sorrisi: C[C@@]12[C@@](O)(C(=O)COC(=O)C)[C@@H](C)C[C@H]1[C@@H]1CCC3=CC(C=C[C@]3(C)C1=CC2)=O
Proprietà calcolate
- Massa esatta: 398.209324
- Massa monoisotopica: 398.209324
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 29
- Conta legami ruotabili: 4
- Complessità: 880
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 6
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 80.7
Proprietà sperimentali
- Densità: 1.22
- Punto di ebollizione: 560°C at 760 mmHg
- Punto di infiammabilità: 189.6°C
- Indice di rifrazione: 1.58
Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium acetate Solvents: Dimethylformamide ; 1 h, rt; rt → 35 °C; 1 h, 35 °C; 35 °C → 62 °C; 2 h, 58 - 62 °C; 62 °C → rt
Riferimento
- Method for preparation of Betamethasone and its derivative, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Acetic acid , Dimethylformamide ; rt → 90 °C; 0.5 h, 85 - 90 °C; 90 °C → 60 °C; 1 h, 50 - 60 °C; 60 °C → 20 °C
1.2 Solvents: Acetone , Dimethylformamide ; 1 h, rt; 2 h, reflux
1.3 Reagents: Water ; 1 h, cooled
1.2 Solvents: Acetone , Dimethylformamide ; 1 h, rt; 2 h, reflux
1.3 Reagents: Water ; 1 h, cooled
Riferimento
- Synthesis improvement in betamethasone, Zhongnan Yaoxue, 2014, 12(9), 880-881
Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Raw materials
- Pregna-1,4,9(11)-triene-3,20-dione,17-hydroxy-21-iodo-16-methyl-, (16b)-
- Pregna-1,4,9(11)-triene-3,20-dione, 21-(acetyloxy)-17-hydroxy-16-methylene- (9CI)
Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Preparation Products
Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)- Letteratura correlata
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
910-99-6 (Pregna-1,4,9(11)-triene-3,20-dione,21-(acetyloxy)-17-hydroxy-16-methyl-, (16b)-) Prodotti correlati
- 2203-97-6(Hydrocortisone hemisuccinate)
- 1107-99-9(Prednisolone Pivalate)
- 2921-57-5(Methylprednisolone succinate)
- 125-10-0(Prednisone Acetate)
- 2920-86-7(Prednisolone hemisuccinate)
- 50-04-4(Cortisone acetate)
- 52-21-1(prednisolone acetate)
- 1106-03-2(Meprednisone Acetate)
- 630-56-8(Hydroxyprogesterone caproate)
- 50-03-3(Hydrocortisone acetate)
Fornitori consigliati
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
CN Fornitore
Reagenti
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso